Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis
Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have been studied for their reactions with secondary amines, yielding N,N′-disubstituted piperazine derivatives. This demonstrates the compound's utility in synthesizing complex molecules with potential biological activities (Vasileva et al., 2018).
Analytical Chemistry
A sulfonate reagent, closely related in structure to the queried compound, was synthesized for analytical derivatization in liquid chromatography. This reagent facilitated the sensitive detection of analytes and exemplifies how derivatives of the core compound can enhance analytical methodologies (Wu et al., 1997).
Medicinal Chemistry and Biological Activities
Sulfonyl hydrazone scaffolds incorporating piperidine rings, similar to the queried compound, have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These compounds showed promising activities, suggesting the potential of the core structure for developing therapeutic agents (Karaman et al., 2016).
Antimicrobial Activity
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, structurally related to the target compound, were synthesized and showed antimicrobial activity upon evaluation. This highlights the potential application of such compounds in addressing microbial resistance (Spoorthy et al., 2021).
Antiproliferative Activity
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, bearing resemblance to the query compound, were synthesized and exhibited antiproliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with g protein-coupled receptors, such as alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets, causing changes in their activity
Biochemical Pathways
Compounds that interact with alpha1-adrenergic receptors can influence numerous biochemical pathways, including those involved in cardiac function, hypertension, and various neurological conditions .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in preliminary studies
Result of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may have potential therapeutic effects in the treatment of various disorders .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Similar compounds have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonding .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate in animal models have not been reported yet. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-7-5-6-8-20(18)30-21)31(27,28)25-13-11-24(12-14-25)19-10-9-16(2)15-17(19)3/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFNYOGUWCUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.